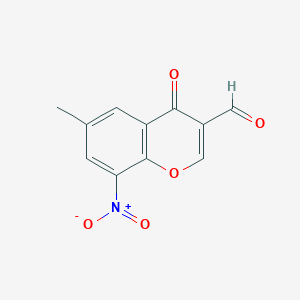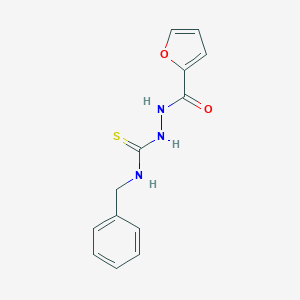
2-Furancarboxylic acid, 2-(((phenylmethyl)amino)thioxomethyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furancarboxylic acid, 2-(((phenylmethyl)amino)thioxomethyl)hydrazide, also known as Furfurylthiosemicarbazide (FFTSC), is a compound that has been studied for its potential use in various scientific research applications. This compound has shown promise in fields such as medicinal chemistry, biochemistry, and pharmacology. In
Mecanismo De Acción
The mechanism of action of FFTSC is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins. Studies have shown that FFTSC can inhibit the activity of acetylcholinesterase, as well as the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. FFTSC has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
FFTSC has been shown to have a number of biochemical and physiological effects. Studies have shown that FFTSC can reduce inflammation by inhibiting the activity of cyclooxygenase-2. It has also been shown to have anti-microbial properties, as it can inhibit the growth of various bacteria and fungi. In addition, FFTSC has been shown to have anti-tumor properties, as it can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using FFTSC in lab experiments is that it is relatively easy to synthesize and purify. In addition, FFTSC has been shown to have a number of potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. However, one limitation of using FFTSC in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are a number of future directions for research on FFTSC. One area of focus could be on further elucidating its mechanism of action, which would help to better understand its effects in different experimental settings. In addition, further studies could be conducted to explore its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. Finally, research could be conducted to develop more efficient synthesis methods for FFTSC, which would make it more accessible for use in various scientific research applications.
Métodos De Síntesis
FFTSC can be synthesized through a multi-step process that involves the reaction of furfural with thiosemicarbazide, followed by the reaction of the resulting compound with benzyl chloride. The final product is obtained through the reaction of this intermediate with 2-furancarboxylic acid. This synthesis method has been optimized to yield high purity FFTSC with good yields.
Aplicaciones Científicas De Investigación
FFTSC has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of medicinal chemistry. Studies have shown that FFTSC has anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been shown to have potential as an anti-cancer agent, as it can induce apoptosis in cancer cells. In addition, FFTSC has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine.
Propiedades
Número CAS |
63224-31-7 |
|---|---|
Fórmula molecular |
C13H13N3O2S |
Peso molecular |
275.33 g/mol |
Nombre IUPAC |
1-benzyl-3-(furan-2-carbonylamino)thiourea |
InChI |
InChI=1S/C13H13N3O2S/c17-12(11-7-4-8-18-11)15-16-13(19)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17)(H2,14,16,19) |
Clave InChI |
ZNESDGIEXZIHAU-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CN=C(NNC(=O)C2=CC=CO2)S |
SMILES |
C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=CC=CO2 |
SMILES canónico |
C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=CC=CO2 |
Otros números CAS |
63224-31-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-nitro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene](/img/structure/B187021.png)

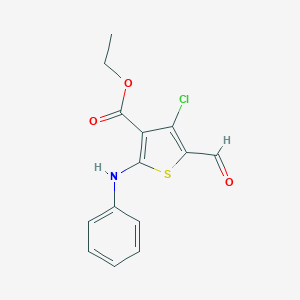
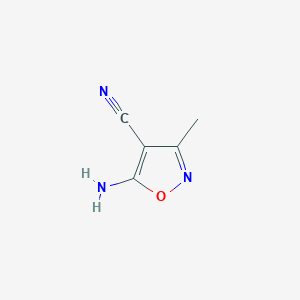
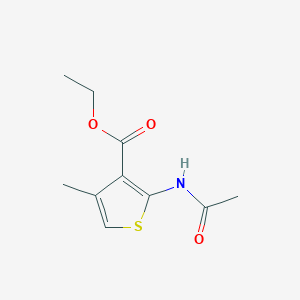
![Benzene, 1-methyl-4-[[1-(phenylmethyl)-2-cyclohexen-1-yl]sulfonyl]-](/img/structure/B187029.png)
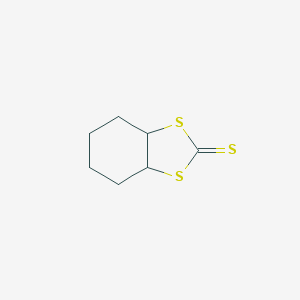

![1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene](/img/structure/B187035.png)




